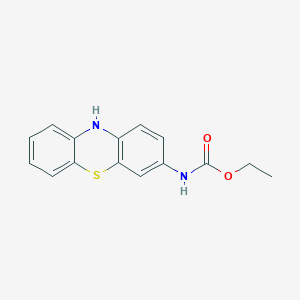

3-(Ethoxycarbonylamino)phenothiazine

Beschreibung

Historical Context and Evolution of Phenothiazine-Based Research

The history of phenothiazine (B1677639) research is marked by serendipitous discoveries and revolutionary therapeutic breakthroughs. The parent compound, 10H-Phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. Initially, its derivatives found application outside of medicine. In 1876, a derivative known as Methylene Blue was synthesized and became a widely used dye and biological stain.

The entry of phenothiazines into medicine began in the 1930s and 1940s, when the core structure was explored for its anthelmintic (anti-worm) and insecticidal properties. A pivotal shift occurred in the 1940s at Rhône-Poulenc laboratories in France, where chemists modifying the phenothiazine structure developed Promethazine. While intended as an anthelmintic, it displayed potent antihistaminic and sedative effects, launching its use in allergy treatment and anesthesia.

This line of research led to the synthesis of Chlorpromazine (B137089) in 1951. Its profound calming and antipsychotic effects were recognized shortly after, and by 1952, it was introduced into psychiatric practice. This event is widely regarded as the dawn of the modern era of psychopharmacology, transforming the treatment of schizophrenia and other psychotic disorders. The success of Chlorpromazine spurred the synthesis of thousands of phenothiazine derivatives, leading to other key antipsychotic drugs like Thioridazine (B1682328) and Fluphenazine.

Table 1: Historical Milestones in Phenothiazine Research

| Year | Milestone | Significance |

|---|---|---|

| 1876 | Synthesis of Methylene Blue | First significant phenothiazine derivative, used as a dye and stain. |

| 1883 | Synthesis of 10H-Phenothiazine | August Bernthsen creates the core phenothiazine scaffold. |

| 1930s | Use as an insecticide and anthelmintic | First large-scale application of the parent compound. |

| 1940s | Development of Promethazine | Discovery of antihistaminic and sedative properties, marking the scaffold's entry into medicinal use. |

| 1951 | Synthesis of Chlorpromazine | The first true antipsychotic drug was created, revolutionizing psychiatric medicine. |

| 1950s-Present | Expansion and Diversification | Synthesis of numerous derivatives for antipsychotic, antiemetic, and other therapeutic uses. Exploration of new activities like anticancer and antimicrobial properties. |

Significance of the Tricyclic Phenothiazine Nucleus as a Bioactive Pharmacophore

The tricyclic phenothiazine nucleus is considered a "privileged pharmacophore" in medicinal chemistry. A pharmacophore is a specific arrangement of structural features in a molecule that is responsible for its biological activity. The phenothiazine scaffold's significance stems from several key characteristics:

Unique Three-Dimensional Structure: The molecule is not flat. The central thiazine (B8601807) ring imparts a distinct, butterfly-like fold to the structure, which is crucial for its interaction with various biological receptors.

Lipophilicity: The aromatic rings make the molecule lipophilic (fat-soluble), enabling it to cross cellular membranes and the blood-brain barrier, a critical feature for centrally-acting drugs like antipsychotics. slideshare.net

Chemical Versatility: The phenothiazine core can be easily and systematically modified at several key positions, primarily at the nitrogen atom of the central ring (N-10) and at position 2 of one of the benzene (B151609) rings (C-2). These modifications dramatically alter the compound's pharmacological profile.

Substitutions at the N-10 position, typically with an aminoalkyl side chain, are critical for neuroleptic activity. slideshare.net Meanwhile, attaching a small, electron-withdrawing group (like chlorine or trifluoromethyl) at the C-2 position significantly enhances this antipsychotic potency. johnshopkins.edunih.gov This chemical flexibility has allowed researchers to fine-tune the activity of phenothiazine derivatives, leading to a vast library of compounds with a wide spectrum of biological effects. researchgate.netnih.gov

Table 2: Diverse Biological Activities of the Phenothiazine Scaffold

| Activity | Description | Example Compounds |

|---|---|---|

| Antipsychotic | The hallmark activity, primarily through dopamine (B1211576) receptor antagonism. researchgate.net | Chlorpromazine, Fluphenazine |

| Antihistaminic | Blocks histamine (B1213489) receptors, used for allergies and sedation. | Promethazine |

| Antiemetic | Effective against nausea and vomiting. | Prochlorperazine (B1679090) |

| Anticancer | Shows promise by inducing apoptosis and inhibiting various signaling pathways in cancer cells. slideshare.netnih.gov | Trifluoperazine (B1681574) (repurposed) |

| Antimicrobial | Activity against bacteria, fungi, and protozoa, including drug-resistant strains. bldpharm.com | Thioridazine |

| Multidrug Resistance (MDR) Reversal | Can inhibit proteins that pump chemotherapy drugs out of cancer cells. researchgate.net | --- |

| Antioxidant | The core structure can scavenge free radicals. | Phenothiazine (parent compound) |

Positioning of 3-(Ethoxycarbonylamino)phenothiazine within the Phenothiazine Derivative Landscape

Within the vast family of phenothiazine derivatives, This compound (also known as Ethyl (10H-phenothiazin-3-yl)carbamate) occupies a specific and less-explored position. An analysis of its structure reveals an ethoxycarbonylamino group (-NHCOOEt) attached to the C-3 position of the phenothiazine nucleus. This makes it a carbamate (B1207046) derivative of 3-aminophenothiazine (B8709475).

This substitution pattern distinguishes it from the majority of clinically significant phenothiazine drugs. Decades of structure-activity relationship (SAR) studies have established that optimal antipsychotic activity is achieved through specific substitutions at the C-2 and N-10 positions. slideshare.netnih.govcmscientifica.com.br The C-3 position, by contrast, has been a far less common site for modification. Research indicates that the synthesis and study of 3-substituted phenothiazines are not as prevalent, and the structural diversity of 3-amino derivatives is limited compared to their 2-substituted or 3,7-disubstituted counterparts. buyersguidechem.com

Consequently, this compound is not a known therapeutic agent. Its presence in chemical supplier catalogs suggests its primary role is likely that of a synthetic intermediate or a building block for creating more complex molecules. nih.gov It represents one of the countless possible variations of the phenothiazine scaffold, exemplifying a line of structural modification—direct C-3 amination and derivatization—that remains outside the mainstream of phenothiazine-based drug development.

Overview of Research Trajectories for Phenothiazine Compounds

Contemporary research on phenothiazine compounds continues to be vibrant and is moving in several exciting directions, leveraging the scaffold's proven bioactivity and chemical tractability. Key research trajectories include:

Drug Repurposing: A major focus is on "drug repurposing," where existing, well-characterized phenothiazine drugs are investigated for new therapeutic applications. The most prominent area for this is oncology, with drugs like Trifluoperazine and Thioridazine being studied for their anticancer properties. nih.gov

Molecular Hybridization: Scientists are creating novel "hybrid" molecules by chemically linking the phenothiazine scaffold to other known pharmacophores. This strategy aims to develop compounds with dual-action mechanisms or enhanced potency against specific targets. Examples include hybrids with benzimidazoles, chalcones, and triazolopyridines. bldpharm.com

Targeted Drug Design: Moving beyond the traditional focus on dopamine receptors, researchers are designing phenothiazine derivatives to act on other specific biological targets. This includes the development of selective inhibitors for enzymes implicated in disease, such as histone deacetylase 6 (HDAC6), which is a target in cancer therapy.

New Therapeutic Frontiers: The scaffold is being actively investigated for its potential in treating a wider range of diseases, including multidrug-resistant tuberculosis, malaria, and neurodegenerative conditions like Alzheimer's disease.

Advancements in Synthesis: Modern synthetic methodologies, such as microwave-assisted synthesis, metal-free multi-component reactions, and flow chemistry, are being employed to create libraries of novel phenothiazine derivatives more efficiently, accelerating the discovery of new lead compounds. researchgate.netbuyersguidechem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-(10H-phenothiazin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)17-12/h3-9,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXGFIZNOWLBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Phenothiazine Cores

Established Synthetic Routes to 3-(Ethoxycarbonylamino)phenothiazine

The preparation of this compound is typically achieved through a classical multi-step synthetic sequence. This approach involves the initial introduction of a nitro group onto the phenothiazine (B1677639) core, followed by its reduction to an amino group, and subsequent conversion to the target carbamate (B1207046).

Multi-step Protocols: Nitration, Reduction, and Carbamate Formation

The synthesis commences with the electrophilic nitration of phenothiazine. The reaction of phenothiazine with nitric acid leads to the formation of a phenothiazine cation radical as an initial step. bohrium.com This intermediate is then further oxidized by excess nitric acid to a phenazathionium cation. The subsequent nucleophilic attack by a nitrite (B80452) anion on this cation ultimately yields 3-nitrophenothiazine. bohrium.com High yields of the S-oxidized product, 3-nitrophenothiazine S-oxide (up to 81%), can be obtained when the reaction is conducted in aqueous perchloric acid. bohrium.com

The subsequent step involves the reduction of the nitro group of 3-nitrophenothiazine to form 3-aminophenothiazine (B8709475). While various reducing agents are available for the reduction of aromatic nitro compounds, catalytic hydrogenation is a common and efficient method. mdpi.comnih.govnih.govmdpi.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of a hydrogen source like hydrogen gas. researchgate.net

The final step is the formation of the ethoxycarbonylamino group. This is achieved by reacting 3-aminophenothiazine with ethyl chloroformate. researchgate.netgoogle.commdpi.com The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at a reduced temperature, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

A summary of the reaction steps is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1. Nitration | Phenothiazine | Nitric Acid | 3-Nitrophenothiazine |

| 2. Reduction | 3-Nitrophenothiazine | H₂, Catalyst (e.g., Pd/C) | 3-Aminophenothiazine |

| 3. Carbamate Formation | 3-Aminophenothiazine | Ethyl Chloroformate | This compound |

Critical Reaction Parameters and Optimization Strategies

The efficiency and selectivity of this multi-step synthesis are highly dependent on the careful control of reaction parameters.

For the nitration step, the concentration of nitric acid and the reaction temperature are critical. The use of excess nitric acid can lead to the formation of oxidized byproducts. bohrium.com Optimization studies on the nitration of other aromatic compounds have shown that adjusting the ratio of substrate to nitrating agent and the volume of the acidic solvent can significantly improve yields and purity. researchgate.net For instance, in the synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide, an optimal substrate-to-potassium nitrate (B79036) ratio of 1:2 and a specific volume of sulfuric acid were identified to maximize the yield. researchgate.net Similar systematic variations of reagent stoichiometry and temperature could be applied to the nitration of phenothiazine to enhance the yield of the desired 3-nitro isomer.

In the reduction of the nitro group, the choice of catalyst and reaction conditions are paramount to achieve high conversion and selectivity. Catalytic reduction of aromatic nitro compounds is a well-established process, with various catalytic systems available. mdpi.com The efficiency of the reduction can be influenced by factors such as the catalyst type, solvent, temperature, and hydrogen pressure.

For the final carbamate formation , maintaining a low temperature (e.g., -10 °C) during the addition of ethyl chloroformate is crucial to control the reactivity and minimize side reactions. researchgate.net The choice of base and solvent also plays a significant role. The use of a non-nucleophilic base is preferred to avoid competing reactions with the ethyl chloroformate.

Advanced Synthetic Approaches for Phenothiazine Derivatives

In addition to the classical multi-step protocols, several advanced synthetic methodologies have been developed to improve the efficiency, reduce reaction times, and enhance the greenness of phenothiazine derivative synthesis.

Heterogeneous Catalyst-Assisted Synthesis

The use of heterogeneous catalysts offers significant advantages, including ease of catalyst separation and recycling. In the context of phenothiazine synthesis, both iron and palladium-based heterogeneous catalytic systems have been explored.

An environmentally benign and efficient method for the synthesis of phenothiazines has been developed using a tandem iron-catalyzed C–S/C–N cross-coupling reaction. acs.orgacs.orgresearchgate.net This approach addresses some of the limitations of palladium and copper-catalyzed methods, such as poor substrate scope and long reaction times. acs.org Iron catalysts have also been utilized in oxidative C-N coupling reactions to produce N-arylated phenothiazines. nih.gov

Palladium-catalyzed reactions are also widely used for the synthesis of functionalized phenothiazines. rsc.orgresearchgate.netresearchgate.net These methods often involve cross-coupling reactions to form C-N or C-S bonds, enabling the introduction of various substituents onto the phenothiazine core. rsc.orgresearchgate.net For instance, a palladium-catalyzed three-component synthesis of phenothiazines has been reported. researchgate.net

| Catalyst System | Reaction Type | Advantages |

| Iron-based | C-S/C-N cross-coupling, Oxidative C-N coupling | Environmentally benign, efficient, addresses limitations of other catalysts. acs.orgacs.orgresearchgate.netnih.gov |

| Palladium-based | C-N and C-S cross-coupling | Versatile for introducing various substituents. rsc.orgresearchgate.netresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. mdpi.comresearchgate.netnih.govnih.gov The application of microwave irradiation in the synthesis of phenothiazine derivatives has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net

Microwave-assisted synthesis has been successfully employed for the cyclization reaction of substituted diphenylamines to form the phenothiazine ring, even with bulky substituents that hinder reactions under classical conditions. mdpi.comresearchgate.net This technique has also been applied to various other reactions in the synthesis of heterocyclic compounds, demonstrating its broad applicability. nih.govnih.gov

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

| Phenothiazine ring formation | Often lengthy | Significantly shorter | Can be improved, especially with sterically hindered substrates. mdpi.comresearchgate.net |

| Functionalization reactions | Varies | Generally shorter | Often observed. mdpi.comresearchgate.netnih.govnih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with high temperatures and pressures, accelerating reaction rates. Ultrasound-assisted synthesis has been utilized for the preparation of phenothiazine derivatives, offering a facile and efficient method. dntb.gov.uamdpi.com This technique can be particularly beneficial in enhancing the rates of heterogeneous reactions.

Combinatorial Synthesis Techniques

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for drug discovery and materials science. While specific reports on the combinatorial synthesis of this compound are not extensively detailed in the literature, the principles of combinatorial synthesis are applicable to the phenothiazine scaffold. This approach generally involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of different molecules.

For the phenothiazine core, a combinatorial approach could involve the parallel synthesis of derivatives by varying substituents at key positions. For instance, a library of phenothiazine analogues could be generated by reacting a common phenothiazine intermediate with a diverse range of reagents. Key reactive sites on the phenothiazine ring for combinatorial derivatization include the N10 position of the central ring and various positions on the aromatic rings, such as C2, C3, and C7.

A hypothetical combinatorial strategy for phenothiazine derivatives could involve:

Solid-Phase Synthesis: Attaching a phenothiazine scaffold to a solid support and then treating it with a variety of reagents in a spatially separated manner (e.g., in different wells of a microtiter plate).

Parallel Synthesis: Conducting a large number of reactions in parallel in an array of physically separate reaction vessels.

These techniques would allow for the efficient exploration of the chemical space around the phenothiazine core, enabling the synthesis of a wide array of derivatives with different functionalities.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of the phenothiazine core and its derivatives, including those with an ethoxycarbonylamino group, can be significantly enhanced by these methods.

The construction of the tricyclic phenothiazine system often involves the formation of two key bonds: a carbon-sulfur (C–S) bond and a carbon-nitrogen (C–N) bond. Transition metals like palladium, copper, and iron play a crucial role in catalyzing these bond-forming reactions. acs.orgnih.gov

Key Transition Metal-Catalyzed Reactions for Phenothiazine Synthesis:

| Catalyst System | Reaction Type | Description | Reference |

| Iron | C–S/C–N Cross-Coupling | A tandem iron-catalyzed C–S/C–N cross-coupling reaction provides an environmentally benign and efficient method for phenothiazine synthesis, addressing issues like poor substrate scope and long reaction times seen with other catalysts. acs.orgresearchgate.net | |

| Palladium | Double N-Arylation | Palladium-catalyzed double N-arylation reactions are used to synthesize extended phenothiazine structures from triflates and anilines. rsc.org | |

| Copper | C–S and C–N Coupling | Copper-catalyzed cascade C–S and C–N bond formation allows for the assembly of substituted phenothiazines. dntb.gov.ua |

One of the most powerful palladium-catalyzed reactions for C-N bond formation is the Buchwald-Hartwig amination. nih.gov This reaction can be employed to couple an amine with an aryl halide, a key step in many phenothiazine syntheses. Similarly, copper-catalyzed Ullmann-Goldberg reactions are instrumental in forming the C-S bond necessary for the thiazine (B8601807) ring. nih.gov

More recent advancements have focused on domino or tandem reactions where multiple bonds are formed in a single pot, increasing efficiency. For example, an iron-catalyzed domino C-S/C-N cross-coupling reaction has been developed for the synthesis of phenothiazines. acs.org This method is noted for its tolerance of various functional groups and improved regioselectivity compared to traditional palladium and copper-catalyzed systems. acs.org

Nanoparticle-Mediated Syntheses

The use of nanoparticles as catalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and often, greater stability and recyclability compared to their bulk counterparts. While specific examples detailing the nanoparticle-mediated synthesis of this compound are limited, the application of nanoparticles to the synthesis of the broader phenothiazine class has been explored.

Nanoparticles of transition metals like copper and iron can be employed to catalyze the C-S and C-N coupling reactions essential for forming the phenothiazine core. For instance, copper oxide nanoparticles have been investigated as heterogeneous catalysts for C-S coupling reactions. dntb.gov.ua These nanoparticle-based systems can offer improved reaction efficiency and facilitate easier catalyst separation from the reaction mixture.

The development of nanoparticle-based drug delivery systems for phenothiazine derivatives is an area of active research. preprints.orgnih.gov Polymeric nanoparticles, such as nanospheres and micelles, have been evaluated for their potential to deliver phenothiazine derivatives. nih.gov While this research focuses on the delivery of the final compound, the synthetic methodologies employed to create these drug-nanoparticle conjugates can be considered a form of nanoparticle-mediated functionalization.

Molecular Hybridization Strategies Involving Phenothiazine Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. mdpi.comnih.gov This approach aims to create new chemical entities with improved affinity, efficacy, and selectivity, or with a dual mode of action. The phenothiazine scaffold is a popular choice for molecular hybridization due to its inherent and diverse biological activities. mdpi.comnih.gov

The core principle is to link the phenothiazine moiety to another bioactive scaffold, potentially leading to synergistic effects or novel therapeutic properties. The resulting hybrid molecules can interact with multiple biological targets, which can be particularly advantageous in treating complex diseases. mdpi.com

Examples of Bioactive Scaffolds Hybridized with Phenothiazine:

| Hybridized Scaffold | Resulting Hybrid | Potential Application | Reference |

| Terpenoid | Terpeno-phenothiazine | Bioactive compounds | researchgate.net |

| Chalcone | Phenothiazine-chalcone | Cytotoxic agents | mdpi.com |

| 1,2,3-Triazole | Phenothiazine-1,2,3-triazole | Farnesyltransferase inhibitors | mdpi.com |

| Indolizine | Phenothiazine-indolizine | Antitumor agents | mdpi.com |

| Benzimidazole | Benzimidazolyl-phenothiazine | Antimicrobial agents | researchgate.net |

The synthesis of these hybrids often involves creating a covalent linkage between the phenothiazine core and the other molecule. This can be achieved through various chemical reactions, depending on the functional groups present on each component. For instance, acyl chlorides of phenothiazine derivatives can be coupled with other molecules to form amide or ester linkages. researchgate.net

Functionalization of the Phenothiazine Core and Side Chains

The phenothiazine core is a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net The primary sites for functionalization are the nitrogen atom at position 10 (N-10) and the carbon atoms of the aromatic rings, particularly at positions C-2, C-3, and C-7. nih.gov

N-10 Functionalization: The nitrogen atom of the phenothiazine ring is a common site for modification. Alkylation, acylation, and arylation reactions at this position are frequently performed to introduce a wide variety of side chains. nih.govacs.org These side chains can significantly influence the molecule's properties. For example, the introduction of a 10-carbonyl group has been explored to modulate cholinesterase activity. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic rings of the phenothiazine core is a powerful strategy for introducing new substituents. researchgate.net The positions at C-3 and C-7 are particularly reactive due to the electron-donating effect of the nitrogen atom at the N-10 position. nih.gov

Synthesis of 3-Substituted Phenothiazines: The synthesis of 3-substituted phenothiazines, such as 3-aminophenothiazine, can be challenging due to the similar reactivity of different positions on the ring, which can lead to mixtures of products. nih.gov However, specific synthetic routes have been developed to achieve selective substitution at the C-3 position. nih.govresearchgate.net The resulting 3-amino group can then be further modified, for example, through acylation to introduce an ethoxycarbonylamino group.

Examples of Functionalization Reactions on the Phenothiazine Core:

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

| N-10 | Acylation | Acyl chlorides | N-acyl | nih.govacs.org |

| C-2 | Friedel-Crafts Acylation | Chloroacetyl chloride | 2-Chloroacetyl | nih.gov |

| C-3 | Amination | Arylamines | 3-N'-Arylamino | nih.gov |

| C-2, C-3 | Nitration | 1,2-difluoro-4,5-dinitrobenzene | 2,3-Dinitro | nih.govacs.org |

The synthesis of 2,3-dinitrophenothiazine, for instance, is achieved by reacting 2-aminothiophenol (B119425) with 1,2-difluoro-4,5-dinitrobenzene. nih.govacs.org One of the nitro groups in the resulting product can then be selectively displaced by a nucleophile, demonstrating the potential for further functionalization. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituents on Phenothiazine (B1677639) Derivatives' Biological Profiles

The therapeutic versatility of the phenothiazine scaffold stems from the diverse biological activities that can be achieved through chemical modification. nih.govnih.gov Substitutions on the phenothiazine ring and at the thiazine (B8601807) nitrogen (N-10) significantly modulate the compound's interaction with biological targets, influencing activities such as antipsychotic, anticancer, and multidrug resistance (MDR) reversal properties. if-pan.krakow.plnih.govscispace.com

Key determinants of biological activity include:

Ring Substituents: Modifications on the benzene (B151609) rings of the phenothiazine nucleus, particularly at the C-2 position, are crucial. Hydrophobic or electron-withdrawing groups at this position tend to enhance potency for various activities. nih.gov

N-10 Side Chain: The substituent at the N-10 position plays a pivotal role. For neuroleptic activity, a three-carbon alkyl chain separating the thiazine nitrogen from a terminal tertiary amine is generally required. if-pan.krakow.plslideshare.net The type of terminal amine (e.g., aliphatic, piperidine, or piperazine) also fine-tunes the activity, with piperazine (B1678402) groups often conferring the strongest antipsychotic action. if-pan.krakow.pl In contrast, for some anticancer activities, an unsubstituted N-10 position has been shown to be important. nih.gov

In the case of 3-(Ethoxycarbonylamino)phenothiazine , the key substituent is the ethoxycarbonylamino group at the 3-position of the ring and a hydrogen atom at the N-10 position. The N-10 position being unsubstituted suggests it would likely lack classical neuroleptic activity but could be relevant for other biological targets, such as those related to anticancer effects. nih.gov

| Substituent Type | Position | General Effect on Biological Activity | Example Group(s) | Supporting Evidence |

|---|---|---|---|---|

| Electron-Withdrawing | C-2 | Increases antipsychotic and anti-MDR activity. if-pan.krakow.plnih.gov | -CF₃, -Cl | Trifluoperazine (B1681574), Chlorpromazine (B137089) |

| Alkylamino Side Chain | N-10 | Confers neuroleptic activity; potency varies with chain length and terminal amine. if-pan.krakow.plslideshare.net | - (CH₂)₃-N(CH₃)₂ | Chlorpromazine |

| Piperazine Side Chain | N-10 | Confers strong antipsychotic activity. if-pan.krakow.pl | - (CH₂)₃-(Piperazine)-R | Fluphenazine |

| Hydrophilic Group | Ring | Decreases lipophilicity and potency for anti-MDR and calmodulin inhibitory activity. if-pan.krakow.plnih.gov | -OH | Hydroxylated metabolites |

| Carbonyl Amides/Carbamates | N-10 | Evaluated for potential in treating Alzheimer's disease by targeting cholinesterases. nih.gov | -CO-NR₂, -CO-OR | Experimental Derivatives |

Positional Effects of Substituents (e.g., 2-position, N-10) on Activity

The specific location of a substituent on the phenothiazine scaffold is as important as its chemical nature. The regiochemistry of substitution dictates the molecule's electronic distribution and spatial arrangement, which are critical for receptor binding and biological function.

The C-2 Position: Extensive SAR studies have established that the 2-position is the optimal site for substitution to achieve high antipsychotic potency. slideshare.netnih.gov An electron-withdrawing group at this position is a hallmark of most clinically effective phenothiazine neuroleptics. if-pan.krakow.plslideshare.net The intensity of antipsychotic activity for C-2 substituents follows the general order: -SO₂NR₂ > -CF₃ > -CO-CH₃ > -Cl. if-pan.krakow.pl Substitution at other positions, such as 1, 3, or 4, generally results in significantly lower neuroleptic activity. While substitution at the 3-position can improve activity over an unsubstituted compound, it is less effective than substitution at the 2-position. slideshare.net

The N-10 Position: This position is critical for modulating activity. For antipsychotic effects, a propyl (three-carbon) linker between the N-10 atom and a terminal aliphatic amine is essential for optimal dopamine (B1211576) receptor antagonism. if-pan.krakow.plslideshare.net Shortening this chain to two carbons can alter receptor affinity. if-pan.krakow.pl For other activities, such as the inhibition of histone deacetylase 6 (HDAC6), moving the linker attachment point from the N-10 position to another nitrogen within a modified azaphenothiazine scaffold was found to have a detrimental impact on selectivity. nih.gov

For This compound , the placement of the substituent at the 3-position suggests it is unlikely to be a potent neuroleptic agent in the classical sense. slideshare.net The unsubstituted N-10 position further supports this, though this feature has been found to be important for the antitumor effects of certain phenothiazine-ketone hybrids. nih.gov

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents profoundly impacts the properties of the phenothiazine ring system and its biological interactions.

Electron-Withdrawing Groups (EWGs): As noted, EWGs such as -CF₃ and -Cl at the C-2 position are crucial for enhancing antipsychotic activity. if-pan.krakow.plslideshare.net These groups increase the acidity of the N-10 side chain's terminal amine, which is thought to be important for receptor interaction. slideshare.net In the context of multidrug resistance, the anti-MDR activity of C-2 substituted phenothiazines increases in the order: -H < -Cl < -CF₃. if-pan.krakow.pl The introduction of EWGs can also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be a strategy for tuning the optoelectronic properties of these molecules. rsc.orgrsc.org

Electron-Donating Groups (EDGs): The phenothiazine core itself is an electron-rich system. rsc.org The addition of further EDGs can influence its properties. For example, in the design of fluorescent probes, phenothiazines bearing EWGs at the 3-position exhibited enhanced emission compared to those with EDGs. nih.gov

The ethoxycarbonylamino substituent [-NH-C(=O)-O-Et] on this compound has a dual electronic nature. The nitrogen atom acts as an electron-donating group through resonance into the aromatic ring, while the adjacent carbonyl group is strongly electron-withdrawing. This complex electronic profile at the 3-position would influence the electron density of the phenothiazine core in a manner distinct from simple EWGs or EDGs, potentially leading to a unique biological profile.

| Substituent Type | Position | Effect | Example | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | C-2 | Increases antipsychotic potency | -CF₃ | if-pan.krakow.pl, slideshare.net |

| Electron-Withdrawing | C-2 | Increases anti-MDR activity | -Cl, -CF₃ | if-pan.krakow.pl, nih.gov |

| Electron-Withdrawing | C-3 | Can enhance fluorescence quantum yield | -NO₂ | nih.gov |

| Electron-Donating | Ring | Can decrease potency of some activities by increasing hydrophilicity | -OH | if-pan.krakow.pl, nih.gov |

Conformational Analysis and Bioactive Conformations

The phenothiazine ring is not planar but exists in a folded "butterfly" conformation along the N-S axis. The degree of this folding and the spatial orientation of the N-10 side chain are critical for biological activity, particularly for interaction with the dopamine D2 receptor. nih.govnih.gov

The bioactive conformation of many phenothiazine drugs is believed to mimic the structure of dopamine, allowing them to act as antagonists at its receptors. nih.govjohnshopkins.edu This mimicry is achieved through a specific spatial arrangement where the N-10 side chain folds back over the phenothiazine ring system. nih.gov Studies comparing crystal structures with receptor binding affinities have identified two general conformations:

An "active" conformation: Characterized by an angle between the two aryl rings of 134-145 degrees. nih.gov

An "inactive" conformation: Associated with low biological activity, featuring a larger angle between the aryl rings (155-160 degrees) and a different side-chain orientation. nih.gov

The nature of the substituent at C-2 can influence the preferred conformation of the side chain through van der Waals interactions, thereby stabilizing the active dopamine-mimicking form. nih.gov While This compound lacks the typical N-10 side chain, the conformation of its tricyclic core and the orientation of the 3-position substituent would still be fundamental to its ability to fit into any potential binding pockets of biological targets.

Rational Design Paradigms for Enhanced Biological Potency and Selectivity

The extensive SAR data available for phenothiazines provides a strong foundation for the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.com Key design strategies include:

Scaffold Hopping and Modification: Replacing one or both benzene rings with azine systems (e.g., pyridine, pyrimidine) to create azaphenothiazines has been shown to enhance potency and selectivity for certain targets, such as HDAC6. nih.gov

Molecular Hybridization: Combining the phenothiazine pharmacophore with other bioactive scaffolds has been used to develop compounds with improved efficacy or multitarget activity. nih.gov

Targeted Substituent Placement: Based on SAR principles, placing hydrophobic, electron-withdrawing groups at the C-2 position and optimizing the length and terminal amine of the N-10 side chain are rational approaches for designing potent neuroleptics or anti-MDR agents. nih.gov An ideal structure for reversing MDR was suggested to have a -CF₃ group at C-2, a four-carbon alkyl bridge at N-10, and a piperazinyl amine. nih.gov

Conformational Constraint: Designing molecules that are pre-organized into the known bioactive conformation can lead to enhanced potency by reducing the entropic penalty of binding to the target receptor.

Applying these paradigms to This compound , one could propose rational modifications to direct its activity. For example, to explore potential neuroleptic activity, the ethoxycarbonylamino group could be moved to the 2-position and a propyldimethylamino or propylpiperazine chain could be added at the N-10 position. To enhance potential anticancer properties, hybridization with other antitumor pharmacophores could be explored while retaining the unsubstituted N-10 position. nih.gov

Preclinical Pharmacological and Mechanistic Investigations

Modulatory Effects on Cellular Processes

Phenothiazine (B1677639) derivatives have been shown to influence fundamental cellular activities, including cell survival, proliferation, and degradation pathways. These effects are central to their potential as therapeutic agents and have been investigated in a variety of preclinical settings.

Phenothiazine compounds have demonstrated the ability to induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cell lines.

Apoptosis Induction: Studies on phenothiazine derivatives, such as chlorpromazine (B137089) and trifluoperazine (B1681574), have shown they can induce apoptosis in Chinese hamster lung fibroblast V79 cells. nih.gov This process is characterized by hallmarks like DNA fragmentation. nih.gov Further investigations into related compounds, specifically tricyclic and pentacyclic azaphenothiazines, confirmed their pro-apoptotic capabilities in human lung carcinoma cell lines A549 and H1299. mdpi.com The mechanism of apoptosis induction can be complex, involving both the intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways. mdpi.com

Cell Cycle Arrest: The induction of apoptosis by phenothiazines is often linked to disruptions in the cell cycle. Flow cytometry analysis revealed that treatment with chlorpromazine and trifluoperazine leads to a loss of the G1 phase cell population, indicating cell cycle arrest. nih.gov High concentrations of other azaphenothiazine derivatives have also been shown to arrest the cell cycle, with the specific phase of arrest depending on the cancer cell line. mdpi.com

The ability of farnesyltransferase inhibitors (FTIs), a class to which some phenothiazines belong, to induce apoptosis is a key area of investigation. FTIs can trigger apoptotic cell morphology, chromatin condensation, and DNA fragmentation. nih.gov This effect is mediated through the activation of specific cellular enzymes, such as caspase-3, which plays a crucial role in the execution phase of apoptosis. nih.gov

The mitochondrion is a key organelle in regulating cell death, and its membrane potential is a critical indicator of cell health. Dissipation of the mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and a key step in the intrinsic pathway of apoptosis. nih.gov

Preclinical studies have shown that phenothiazine derivatives can directly target mitochondria and disrupt their membrane potential. A novel synthesized phenothiazine hybrid demonstrated significant mitochondrial targeting, and at a concentration of 5 μM, it markedly decreased the membrane potential of isolated mitochondria. mdpi.com Increasing the compound's concentration resulted in the complete dissipation of the mitochondrial potential, highlighting a direct effect on mitochondrial integrity. mdpi.com This depolarization is a critical event that can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade and leads to apoptosis. nih.gov

Autophagy is a cellular degradation and recycling process essential for maintaining cellular homeostasis. It can be regulated by various signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway. nih.govnih.gov The mTOR kinase, when active, suppresses autophagy. plos.org

The interplay between phenothiazines, mTOR signaling, and autophagy is an area of active research. Some anticancer drugs have been shown to induce autophagy by inhibiting the mTOR pathway. plos.org This autophagic response can sometimes be cytoprotective, and its inhibition can sensitize cancer cells to apoptosis. plos.org

Given that some phenothiazine derivatives function as farnesyltransferase inhibitors, they can indirectly influence mTOR signaling. nih.govbiorxiv.org Farnesylation is a key modification for proteins like Rheb, which is an upstream activator of mTORC1. biorxiv.org By inhibiting farnesyltransferase, these compounds can block Rheb-mediated activation of mTORC1, thereby potentially inducing autophagy. biorxiv.org This suggests that phenothiazine derivatives could modulate autophagy through an mTOR-dependent mechanism, providing another avenue for their anticancer effects. Autophagy itself is a complex process regulated by both mTOR-dependent and mTOR-independent pathways that are amenable to chemical perturbations. nih.gov

Enzyme and Receptor Interactions

The biological activities of 3-(Ethoxycarbonylamino)phenothiazine and its analogs are often rooted in their ability to bind and inhibit specific enzymes or receptors. These interactions can disrupt signaling pathways critical for cancer cell growth or neurodegenerative processes.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down neurotransmitters. Inhibitors of these enzymes have applications in treating neurodegenerative diseases like Alzheimer's. lookchem.com

Phenothiazine derivatives have been widely reported as effective cholinesterase inhibitors, with a general selectivity towards butyrylcholinesterase. researchgate.netnih.gov An analysis of ten different phenothiazine derivatives demonstrated that most acted as mixed inhibitors for BuChE, with competitive inhibition constants (Ki) in the low micromolar to nanomolar range. nih.gov Structure-activity relationship studies suggest that the inhibitory action is determined by factors such as lipophilicity, molecular volume, and electronic energies of the molecule. nih.gov The proposed mechanism involves hydrophobic and charge-transfer interactions between the phenothiazine ring and the enzyme's active site. nih.gov

Below is a table summarizing the inhibitory activity of selected phenothiazine derivatives on horse serum butyrylcholinesterase.

| Compound | Inhibition Type | Ki (µM) |

| Chlorpromazine | Mixed | 0.22 |

| Promazine | Mixed | 0.85 |

| Levomepromazine | Mixed | 0.13 |

| Thioridazine (B1682328) | Mixed | 0.05 |

| Fluphenazine | Mixed | 0.40 |

| Perphenazine | Mixed | 0.15 |

| Prochlorperazine (B1679090) | Mixed | 0.50 |

| Trifluoperazine | Apparent Competitive | 0.35 |

| Cyamemazine | Mixed | 5.00 |

| Alimemazine | Apparent Competitive | 1.00 |

| Data sourced from a study on horse serum butyrylcholinesterase. nih.gov |

Farnesyltransferase (FTase) is an enzyme that attaches a farnesyl group to specific proteins, including the Ras family of small G proteins. nih.gov Since Ras proteins are frequently mutated and hyperactive in many cancers, inhibiting FTase has been a major strategy in cancer drug development. wikipedia.org

Screening of chemical libraries has identified phenothiazine derivatives as inhibitors of human farnesyltransferase. nih.gov Subsequent synthesis and testing of new series of compounds based on the phenothiazine scaffold have yielded inhibitors with potencies in the low micromolar range. nih.gov The inhibition of FTase prevents Ras proteins from localizing to the cell membrane, which is essential for their signal-transducing function. wikipedia.org This disruption of Ras signaling can block tumor growth and, as mentioned previously, induce apoptosis. nih.gov The development of phenothiazine-based FTase inhibitors represents a promising approach in the field of oncology. nih.gov

Leucine-Enkephalin Aminopeptidase (B13392206) Inhibition

Phenothiazine derivatives have been studied for their potential to inhibit the degradation of Leucine-enkephalin (LEU), an endogenous opioid peptide, by plasmatic aminopeptidases. A study involving a number of drugs with the phenothiazine molecular structure demonstrated their ability to inhibit human plasmatic aminopeptidase LEU metabolism in a dose-dependent manner. nih.gov While this compound itself was not explicitly tested in this study, the findings suggest that the phenothiazine core is a necessary component for this enzymatic inhibition. nih.gov However, the presence of the phenothiazine structure alone is not sufficient, as only five out of the nine substituted phenothiazines tested showed this inhibitory effect. nih.gov

The study highlighted that there was no direct correlation between the antipsychotic properties of the tested phenothiazines and their capacity to inhibit aminopeptidase activity. nih.gov For instance, promethazine, an antihistaminic, and AS-1397, a selective butyrylcholinesterase inhibitor, both demonstrated inhibitory effects, whereas antipsychotics like prochlorperazine and trifluoperazine did not. nih.gov This suggests that specific structural features of the substituents on the phenothiazine ring play a crucial role in determining the inhibitory potential. Further research is needed to elucidate the specific structure-activity relationships and to determine if this compound possesses this inhibitory activity. The design of specific inhibitors for enkephalin aminopeptidase could be informed by such studies. nih.gov

Interaction with Dopaminergic and Other Neurotransmitter Receptors

The therapeutic and side effects of phenothiazine drugs are largely attributed to their interaction with various neurotransmitter receptors, most notably dopamine (B1211576) receptors. nih.govnih.gov The prevailing hypothesis for their antipsychotic action involves the blockade of synaptic dopamine D2 receptors in the brain. nih.govresearchopenworld.com Molecular modeling studies have suggested that the conformation of the phenothiazine side chain, influenced by substituents on the phenothiazine ring, mimics the structure of dopamine, allowing it to bind to and block the receptor. nih.govjohnshopkins.edu

The potency of phenothiazine derivatives as dopamine receptor antagonists is influenced by the nature of the substituent at the 2-position of the phenothiazine ring and the composition of the side chain. nih.govresearchopenworld.com For example, a trifluoromethyl group at the 2-position generally confers greater potency than a chlorine atom. nih.gov Similarly, phenothiazines with a piperazine (B1678402) side chain tend to exhibit enhanced activity compared to those with alkylamino side chains. nih.gov

Beyond dopaminergic receptors, phenothiazines are known to interact with a wide range of other neurotransmitter receptors, including serotonergic, histaminergic, muscarinic, and adrenergic receptors. mdpi.comnih.gov This broad pharmacological profile contributes to their diverse therapeutic effects and side effect profiles. mdpi.com For instance, some phenothiazine derivatives have been shown to inhibit the function of the α7-nicotinic acetylcholine (B1216132) receptor. nih.gov The specific binding affinities of this compound for these various receptors have not been extensively detailed in the available literature, but its phenothiazine core suggests a potential for such interactions.

Ion Channel Modulation (e.g., Sodium Channels)

Phenothiazine derivatives have been shown to modulate the function of various ion channels, which may contribute to their pharmacological effects. A notable target is the hERG (human ether-a-go-go-related gene) potassium channel, which plays a critical role in cardiac repolarization. nih.gov Blockade of hERG channels by some phenothiazine drugs can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. nih.gov Studies have shown that different phenothiazines exhibit varying potencies in blocking hERG channels, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov

In addition to potassium channels, there is evidence that some compounds with structures related to phenothiazines can modulate sodium channels. For instance, blockers of voltage-gated sodium channels, particularly those that interact with the persistent component of the sodium current, can induce bradycardia. nih.gov While the direct effects of this compound on specific ion channels are not well-documented, its chemical structure suggests the potential for such interactions. The lipophilic nature of phenothiazines allows them to penetrate cell membranes and potentially interact with the transmembrane domains of ion channel proteins. if-pan.krakow.pl Further electrophysiological studies are required to characterize the specific ion channel modulating properties of this compound.

Mechanisms of Multidrug Resistance Reversal

A significant area of research for phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.netbrieflands.com MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells. brieflands.comnih.gov

Phenothiazines are thought to reverse MDR through several mechanisms. A primary mechanism is the direct inhibition of P-gp function. if-pan.krakow.plresearchgate.net By binding to P-gp, phenothiazines can allosterically inhibit the outward transport of anticancer drugs, thereby increasing their intracellular accumulation and cytotoxicity. researchgate.netnih.gov The lipophilic nature of phenothiazines facilitates their interaction with the cell membrane and P-gp. if-pan.krakow.pl

The structure-activity relationship for MDR reversal by phenothiazines has been investigated. The presence of a carbonyl group in the molecule appears to enhance this activity. nih.gov The location of this carbonyl group does not seem to be critical for its effect. nih.gov Furthermore, the anti-MDR activity of phenothiazines is influenced by the substituent at the C-2 position of the phenothiazine ring, with the activity increasing in the order of -H < -Cl < -CF3. if-pan.krakow.pl

Some phenothiazine derivatives have also been shown to diminish the expression of the ABCB1 transporter (P-glycoprotein) by affecting the NF-κB pathway. nih.gov Additionally, combining phenothiazine derivatives with other agents, such as theobromine, has been shown to synergistically enhance their MDR reversal potency. nih.govresearchgate.net

Anti-proliferative and Chemopreventive Effects in in vitro Models

Phenothiazine derivatives have demonstrated anti-proliferative and chemopreventive effects in various in vitro cancer models. nih.govnih.govresearchgate.net These compounds can inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms. brieflands.comnih.gov

Studies have shown that phenothiazines can induce cell cycle arrest and target critical cancer pathways, including the PI3K/AKT, mTOR, and FOXO signaling pathways. brieflands.com For example, thioridazine has been shown to halt the cell cycle at the G0/G1 phase. nih.gov The anti-proliferative activity of phenothiazines is often associated with their lipophilicity, with more lipophilic derivatives generally showing greater potency. if-pan.krakow.pl

In addition to their direct cytotoxic effects, some phenothiazines exhibit cancer chemopreventive potential. nih.gov This has been demonstrated in assays such as the Epstein-Barr virus early antigen (EBV-EA) activation assay, where compounds like chlorpromazine and phenothiazine itself showed profound inhibitory effects. nih.gov The anti-tumor promoting activity of these compounds is influenced by modifications to the phenothiazine ring. nih.gov

The development of novel phenothiazine derivatives has led to compounds with enhanced anti-proliferative activity compared to the parent compounds. For instance, a trifluoperazine derivative, A4, exhibited significantly higher apoptosis-inducing activity in oral cancer cells. nih.gov

Oxidative Mechanisms and Redox Properties

The redox properties of the phenothiazine core are central to many of its biological activities and are a subject of ongoing research. mdpi.com The phenothiazine nucleus can undergo oxidation to form a radical cation and subsequently a dication. mdpi.comrsc.org This electrochemical behavior is fundamental to its function as an electron donor in various chemical and biological processes. rsc.org

The oxidation of phenothiazine derivatives has been traditionally understood as a two-electron process involving the nitrogen and sulfur atoms of the tricyclic core. mdpi.com However, recent studies on chlorpromazine have revealed a more complex three-electron oxidation pathway, which also involves the side chain. mdpi.com The specific oxidative mechanisms are highly dependent on the experimental conditions, such as the solvent used. mdpi.com

The redox properties of phenothiazines are relevant to their potential as antioxidants. They can act as inhibitors of radical chain oxidation of organic compounds. The redox potential of phenothiazine derivatives can be tuned by modifying the substituents on the phenothiazine ring. umich.edu For example, appending diaminocyclopropenium substituents can significantly increase the redox potential. umich.edu

The interaction of phenothiazines with mitochondrial respiration is also linked to their redox properties. They can affect electron transport and oxidative phosphorylation, which may contribute to their cytotoxic effects. nih.gov

Preclinical Biological Activity Screening Methodologies

The preclinical evaluation of compounds like this compound involves a variety of in vitro and in vivo screening models to assess their biological activities. slideshare.nethelsinki.fi

For antipsychotic potential, screening models often focus on the compound's interaction with dopamine receptors. slideshare.net In vitro assays include dopamine D1 and D2 receptor binding assays to determine the affinity of the compound for these receptors. slideshare.net In vivo behavioral tests in rodents, such as the induction of catalepsy or the inhibition of amphetamine-induced stereotypy, are also commonly used to predict antipsychotic efficacy. slideshare.net

To evaluate anti-proliferative and cytotoxic activity against cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard in vitro method. mdpi.com This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation. mdpi.com The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. mdpi.com

For assessing the potential to reverse multidrug resistance, in vitro assays are used to measure the accumulation of fluorescent substrates of P-glycoprotein, such as rhodamine 123, in MDR cancer cells. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp function.

The evaluation of a compound's effect on ion channels is typically performed using electrophysiological techniques, such as the patch-clamp method, on cells expressing the specific ion channel of interest. nih.gov This allows for the direct measurement of ion currents and the characterization of the compound's inhibitory or modulatory effects.

In vitro Cytotoxicity Assays (e.g., IC50 determination)

Data regarding the in vitro cytotoxicity of this compound, specifically its half-maximal inhibitory concentration (IC50) against various cell lines, is not available in the reviewed scientific literature. While phenothiazine derivatives, as a class of compounds, have been investigated for their cytotoxic effects against cancer cell lines, specific studies detailing the IC50 values for this compound have not been identified. nih.govresearchgate.netresearchgate.net

In vivo Vertebrate Model Systems (e.g., Zebrafish for Toxicity and Neuromodulation)

There is currently no available research data on the use of this compound in in vivo vertebrate model systems, such as zebrafish, to assess its toxicity or neuromodulatory effects.

Antimicrobial Efficacy Assessments

Specific studies assessing the antimicrobial efficacy of this compound against various bacterial or fungal strains have not been found in the existing scientific literature. Although the broader class of phenothiazines has been noted for its antimicrobial properties, dedicated research to determine the minimum inhibitory concentration (MIC) or other efficacy metrics for this particular compound is not publicly available. nih.govresearchgate.netresearchgate.net

Computational Approaches and Cheminformatics in Phenothiazine Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenothiazine (B1677639) research, it is instrumental in predicting how derivatives bind to a specific protein target.

Research on various phenothiazine derivatives has demonstrated their potential to interact with a range of biological targets. For instance, in studies targeting Alzheimer's disease, phenothiazine analogs have been docked against the acetylcholinesterase (AChE) enzyme (PDB ID: 4EY7). nih.gov These computational studies reveal detailed binding modes, showing that the compounds can establish strong hydrophobic interactions and hydrogen bonds, which are crucial for inhibiting the enzyme. nih.gov The Glide scores, a measure of binding affinity, for some phenothiazine derivatives have been reported in the range of -13.4237 to -8.43439, indicating strong binding potential. nih.gov

Similarly, virtual screening and docking of a large library of phenothiazine derivatives against the trypanothione (B104310) reductase (TR) of Trypanosoma cruzi identified numerous compounds with a higher affinity for the enzyme's active site than its natural ligand. nih.govresearchgate.net Molecular docking studies on other novel phenothiazine derivatives have identified cholinesterases as common targets. bilkent.edu.trnih.gov The most potent compounds were found to interact with key amino acids in the acetylcholinesterase protein, similar to established inhibitors. bilkent.edu.trnih.gov

These studies underscore the utility of molecular docking in identifying potential ligand-target interactions for the phenothiazine scaffold. For 3-(Ethoxycarbonylamino)phenothiazine, this approach would be used to predict its binding affinity and interaction patterns with various receptors, helping to elucidate its potential mechanisms of action.

| Derivative Class | Target Protein | Key Interactions Noted | Predicted Binding Affinity (Example) |

| Coumarin-fused Phenothiazines | Acetylcholinesterase (AChE) | Hydrophobic interactions, Hydrogen bonds | Glide Score: -13.4237 |

| General Phenothiazines | Trypanothione Reductase (TR) | Higher affinity than natural ligand | Ki: 47 µM - 59 µM |

| Novel Phenothiazine Carboxamides | Acetylcholinesterase (AChE) | Interactions with key active site amino acids | Binding Affinity: -8.5 kcal/mol |

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of a ligand-protein complex and the dynamic behavior of the ligand within the binding site.

For phenothiazine derivatives, MD simulations have been employed to validate the stability of docking poses. nih.gov For example, after docking a potent phenothiazine inhibitor into the acetylcholinesterase enzyme, MD simulations were used to gain insights into the dynamic behavior of the complex. nih.gov Such simulations can confirm that the ligand remains stably bound within the target's active site throughout the simulation period.

Conformational analysis is particularly important for the phenothiazine ring system, which has a characteristic non-planar, butterfly-like structure. mdpi.com The conformation of the molecule, including the angle between the two aryl rings and the torsion angle of the side chain, can significantly influence its biological activity. nih.gov Studies have shown that biologically active phenothiazine derivatives often adopt a specific conformation where the angle between the planes of the two aryl rings is in the range of 134-145 degrees. nih.gov In contrast, less active compounds may adopt a different conformation with an angle between 155-160 degrees. nih.gov Potential energy calculations and conformational analyses help identify the low-energy, biologically active conformers that are most likely to bind to a receptor. nih.govjohnshopkins.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ubbcluj.romdpi.com

QSAR studies on phenothiazine derivatives have been conducted to model various properties, including lipophilicity (logP) and toxicity (LD50). ubbcluj.ro These models use a variety of molecular descriptors, such as topological indices and quantum mechanical descriptors (e.g., HOMO/LUMO energies, chemical hardness, electrophilicity), to build predictive equations. ubbcluj.ro A well-constructed QSAR model can be used to predict the activity of novel compounds and guide the design of more potent derivatives.

In the field of multidrug resistance (MDR) modulation, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to phenothiazines. nih.gov These studies have highlighted the importance of hydrophobic and hydrogen bond acceptor fields for the MDR-reversing activity of these compounds. nih.gov The resulting models provide a three-dimensional map illustrating which regions of the molecule should be modified to enhance activity. For example, a model might indicate that increasing hydrophobicity in one area or adding a hydrogen bond acceptor in another would be beneficial. nih.gov Such insights are invaluable for the rational design of new compounds like this compound.

| Study Type | Modeled Property | Key Descriptors/Fields | Statistical Significance (Example) |

| 2D-QSAR | logP, LD50 | Topological indices, Quantum mechanical descriptors | Not specified |

| 3D-QSAR (CoMFA/CoMSIA) | Multidrug Resistance Reversal | Hydrophobic fields, Steric fields, H-bond acceptor fields | Good predictive power reported |

| 2D-QSAR | Antitubercular Activity | Topological, Electrostatic, Steric, Hydrophobic properties | r² = 0.958, q² = 0.922 |

In silico Target Identification and Screening

In silico target identification involves using computational methods to predict the biological targets of a compound. nih.govnih.gov This is often achieved through virtual screening, where a large library of compounds is computationally tested against a panel of potential protein targets.

For the phenothiazine class, virtual screening of thousands of derivatives from chemical databases has been performed to identify inhibitors for specific enzymes, such as trypanothione reductase from T. cruzi. nih.govresearchgate.net This approach successfully narrowed down a large compound library to a smaller, more manageable number of potential hits for further experimental testing. nih.govresearchgate.net Of 2163 phenothiazine derivatives screened, 285 showed a higher affinity than the natural ligand. nih.govresearchgate.net

Another approach is reverse docking or in silico target screening, where a single compound is docked against a wide array of known protein structures to identify potential binding partners. bilkent.edu.trnih.gov This method was used to screen phenothiazine derivatives and successfully identified cholinesterases as one of the most common targets, which was later confirmed with molecular docking studies. bilkent.edu.trnih.gov This strategy is particularly useful for drug repurposing and for understanding the polypharmacology (i.e., the ability to interact with multiple targets) of compounds like this compound.

Predictive Modeling for Absorption and Distribution in Preclinical Contexts

Computational models are widely used in preclinical stages to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. wjpsonline.comfrontiersin.org These predictions help to identify compounds with poor pharmacokinetic profiles early in the discovery process, saving time and resources. wjpsonline.com

For phenothiazine derivatives, in silico tools like SwissADME and pkCSM have been used to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules like Lipinski's rule of five. wjpsonline.commdpi.comirjmets.com Studies on diazaphenothiazines, for example, have used these servers to confirm their bioavailability by checking compliance with Lipinski's, Ghose's, and Veber's rules. mdpi.com The predicted high intestinal absorption (HIA) index for these compounds suggests good oral bioavailability. mdpi.com

In a preclinical context, these models can also be applied to non-human systems. For instance, the toxicity and neuromodulatory activity of novel phenothiazines have been evaluated in zebrafish, a common vertebrate model organism. bilkent.edu.trnih.gov Computational ADME predictions can complement such in vivo studies by providing a theoretical basis for the observed absorption and distribution characteristics of the compounds in the model organism.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These calculations provide valuable data on properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the dipole moment. researchgate.netsamipubco.com

For phenothiazine derivatives, DFT calculations have been used to optimize molecular geometries and compute various electronic properties. mdpi.comresearchgate.netsamipubco.com The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic excitability and chemical reactivity. samipubco.com A smaller energy gap generally implies higher reactivity. samipubco.com Studies on phenothiazines have reported calculated HOMO-LUMO gaps ranging from approximately 3.07 eV to 4.43 eV, depending on the substituents. samipubco.com

These calculations also help explain the reactivity of different positions on the phenothiazine ring. It is known that the 3 and 7 positions are often the most reactive due to the electron-donating effect of the nitrogen atom at position 10. nih.gov QM calculations can quantify this by determining the partial charges on each atom, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov This information is critical for understanding the chemical reactivity of this compound and for designing synthetic routes. researchgate.net

| Phenothiazine Derivative | Method | Calculated Property | Value |

| General Phenothiazine (PP) | DFT/B3LYP | HOMO-LUMO Gap | 4.41 eV |

| Substituted Phenothiazine (PPC) | DFT/B3LYP | HOMO-LUMO Gap | 3.66 eV |

| Substituted Phenothiazine (BPPCA) | DFT/B3LYP | HOMO-LUMO Gap | 3.07 eV |

| General Phenothiazine (PP) | DFT/B3LYP | Dipole Moment | 2.94 D |

| Substituted Phenothiazine (PPC) | DFT/B3LYP | Dipole Moment | 5.77 D |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Derivatization

The phenothiazine (B1677639) core is a versatile template for chemical modification. nih.gov Future research will likely focus on developing more efficient and diverse synthetic strategies to create libraries of 3-(Ethoxycarbonylamino)phenothiazine derivatives. This exploration can branch into several key areas:

Green Chemistry Approaches : Moving beyond traditional methods, the application of green chemistry principles, such as using non-metallic reagents and transition metal-catalyzed reactions in more environmentally benign solvent systems, represents a significant frontier. researchgate.net

Combinatorial Chemistry : Employing combinatorial chemistry techniques will enable the rapid synthesis of a large number of derivatives. This can be achieved by modifying the ethoxycarbonylamino group, substituting various positions on the phenothiazine rings, or altering the thiazine (B8601807) nitrogen. For instance, novel 10-carboxamides can be generated by first synthesizing acyl chloride intermediates and then reacting them with a variety of alkylamines. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Future synthetic efforts could involve replacing the phenothiazine core with bioisosteric rings or incorporating other heterocyclic systems like pyrimidine, pyridine, or quinoline (B57606) to yield azaphenothiazine derivatives. researchgate.net This can lead to compounds with novel pharmacological profiles. A study on HDAC6 inhibitors successfully incorporated nitrogen atoms into the phenothiazine scaffold, creating azaphenothiazines that showed a fourfold increase in HDAC6 inhibition. nih.gov

Deeper Elucidation of Molecular and Cellular Mechanisms

While phenothiazines are known to interact with various biological systems, the precise molecular and cellular mechanisms of many derivatives, including those of this compound, remain to be fully understood. Future work should aim for a more granular understanding of their mechanisms of action.

Research should focus on:

Target Engagement and Binding Kinetics : Beyond identifying primary targets, it is crucial to study how these derivatives engage their targets in a cellular context. Techniques like co-crystallization can confirm binding modes, as was demonstrated for an azaphenothiazine inhibitor with the catalytic domain of HDAC6. nih.gov

Pathway Analysis : A deeper dive into the signaling cascades affected by these compounds is necessary. Phenothiazines have been implicated in modulating Wnt, MAPK, and retinoic acid receptor signaling pathways. nih.govnih.gov Future studies should use targeted molecular probes and genetic tools to dissect these interactions.

Multi-Modal Action : Many phenothiazine derivatives exhibit a range of biological activities, suggesting they may act on multiple targets. nih.gov Investigating potential polypharmacology is essential, as this could explain synergistic therapeutic effects or off-target effects. Mechanisms implicated for various phenothiazines include proteasome activation, induction of apoptosis and necrosis, cell cycle arrest, and disruption of Ca2+-signaling through calmodulin binding. researchgate.netnih.gov

Identification of New Biological Targets and Pathways

The broad bioactivity profile of phenothiazines suggests that numerous undiscovered biological targets exist. nih.gov A systematic approach to target identification and validation is a critical future direction.

Key strategies include:

Unbiased Chemical Proteomics : Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of this compound derivatives from cell lysates, providing an unbiased view of potential targets.

Phenotypic Screening : High-throughput phenotypic screening against diverse cell lines (e.g., the NCI-60 panel) or in model organisms can uncover novel therapeutic areas. researchgate.net Subsequent target deconvolution can then identify the molecular machinery responsible for the observed phenotype.

In Silico Target Prediction : Computational methods, including molecular docking and pharmacophore modeling, can predict interactions with a wide array of proteins. nih.govnih.gov For example, in silico screening identified cholinesterases as a common target for a series of novel phenothiazines, which was later validated experimentally. nih.gov This approach can prioritize experimental validation and guide the design of derivatives aimed at novel targets like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for neurodegenerative diseases. researchgate.net

Development of Advanced Preclinical Models for Efficacy Evaluation

To better predict clinical success, there is a pressing need to move beyond simple in vitro cell culture assays and utilize more sophisticated preclinical models.

Future research should incorporate:

Organoid and 3D Culture Systems : Patient-derived organoids and 3D cell cultures more accurately mimic the microenvironment of human tissues and tumors compared to traditional 2D cultures. Evaluating derivatives in these systems can provide more relevant efficacy data.

Vertebrate Model Organisms : The use of model organisms like the zebrafish (Danio rerio) offers a powerful platform for in vivo screening of both efficacy and toxicity during embryonic development. nih.gov Zebrafish are particularly useful for studying specific enzyme activities, such as AChE, in a whole-organism context. nih.gov

Syngeneic Mouse Models : For immuno-oncology applications, the use of syngeneic mouse models, which have a competent immune system, is indispensable for evaluating the interplay between a drug candidate and the host immune response. nih.gov

Integration of Multi-Omics Data in Preclinical Research

The advent of "omics" technologies provides an unprecedented opportunity to understand the system-wide effects of drug candidates. A key future direction is the integration of multi-omics data to build comprehensive molecular profiles of drug action.

This approach involves:

Comprehensive Molecular Profiling : Systematically collecting transcriptomic, proteomic, and phosphoproteomic data from preclinical models treated with this compound derivatives. nih.gov

Biomarker Discovery : Analyzing multi-omics datasets to identify molecular signatures or biomarkers that correlate with treatment response or resistance. For example, integrated analysis has identified pathways like interferon signaling as crucial for distinguishing responders from non-responders to immunotherapy. nih.gov

Interactive Data Platforms : Developing web-based resources to share and analyze complex multi-omics datasets would accelerate research and facilitate collaboration within the scientific community. nih.gov

Rational Design of Phenothiazine Derivatives with Enhanced Selectivity and Potency

The ultimate goal of medicinal chemistry is the rational design of superior therapeutic agents. Future efforts will leverage structural biology and computational chemistry to design derivatives of this compound with optimized properties.

This involves an iterative cycle of:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the parent compound and evaluating the impact on potency and selectivity. This was effectively used in developing HDAC6 inhibitors, where adding a nitrogen atom to the phenothiazine scaffold or altering substituents at various positions significantly impacted activity and selectivity. nih.gov

Molecular Modeling and Docking : Using crystal structures of target proteins to guide the design of derivatives that fit optimally into the binding site. nih.gov Docking studies can rationalize observed SAR and predict modifications that will enhance binding affinity.